2-{[(4-Fluorophenyl)sulfanyl]methyl}benzonitrile
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Overview
Description
2-{[(4-Fluorophenyl)sulfanyl]methyl}benzonitrile is an organic compound that features a benzonitrile core with a 4-fluorophenylsulfanyl group attached to the methyl position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Fluorophenyl)sulfanyl]methyl}benzonitrile typically involves the reaction of 4-fluorothiophenol with a suitable benzonitrile derivative. One common method includes the use of a base such as sodium hydride to deprotonate the thiophenol, followed by nucleophilic substitution with a benzonitrile derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Fluorophenyl)sulfanyl]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the nitrile group.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the fluorophenyl ring.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(4-Fluorophenyl)sulfanyl]methyl}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(4-Fluorophenyl)sulfanyl]methyl}benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl and sulfanyl groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Chlorophenyl)sulfanyl]methyl}benzonitrile
- 2-{[(4-Bromophenyl)sulfanyl]methyl}benzonitrile
- 2-{[(4-Methylphenyl)sulfanyl]methyl}benzonitrile
Uniqueness
2-{[(4-Fluorophenyl)sulfanyl]methyl}benzonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in drug discovery.
Properties
Molecular Formula |
C14H10FNS |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C14H10FNS/c15-13-5-7-14(8-6-13)17-10-12-4-2-1-3-11(12)9-16/h1-8H,10H2 |
InChI Key |
IDLYBMVTJBGIJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC=C(C=C2)F)C#N |
Origin of Product |
United States |
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